Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonamide-linked 5-bromo-2-methylphenyl substituent. This compound is commonly utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents. Its bromine atom at the 5-position of the phenyl ring enables further functionalization via cross-coupling reactions, making it a versatile scaffold in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-methylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-12-5-6-13(17)11-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVIPQTVJOFWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with 5-bromo-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution reactions: Products include azido, cyano, or thiol derivatives.
Oxidation: Products include sulfone or sulfoxide derivatives.
Reduction: Products include reduced sulfonyl derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate exhibit notable antitumor properties. The sulfonamide group in the structure enhances the compound's ability to inhibit tumor cell proliferation. For instance, studies have shown that derivatives of piperazine can selectively target cancer cells, leading to apoptosis without affecting normal cells significantly .
Neuropharmacology
The piperazine moiety is known for its activity in neuropharmacology. Compounds containing this structure have been investigated for their potential use as anxiolytics and antidepressants. They interact with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation .
Biological Research
Biochemical Assays
this compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic pathways and drug interactions. For example, it has been employed to assess the inhibitory effects on specific kinases involved in cancer progression .
Target Identification
In proteomics, this compound has been used to probe protein interactions and identify potential therapeutic targets. By tagging proteins of interest, researchers can elucidate signaling pathways that contribute to disease states, particularly in cancer research .
Synthesis and Development
Synthetic Pathways
The synthesis of this compound involves several steps, including the bromination of starting materials followed by sulfonamide formation. This synthetic versatility allows for the modification of functional groups to enhance biological activity or selectivity against specific targets .
Formulation Development
In pharmaceutical formulation, this compound can be integrated into various delivery systems, including nanoparticles and liposomes, enhancing bioavailability and therapeutic efficacy. Studies have demonstrated improved pharmacokinetics when such compounds are delivered via advanced drug delivery systems .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methylphenylsulfonyl group is known to interact with active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Bromine and trifluoromethoxy substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions .
- Steric Effects : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like trifluoromethoxy, enabling easier functionalization .
- Biological Activity : Sulfonamide-linked oxindole derivatives (e.g., BTK inhibitors) exhibit higher target affinity due to hydrogen-bonding interactions with kinase domains .
Reactivity Trends:
- Trifluoromethoxy Derivatives : Higher yields due to the electron-deficient aryl ring accelerating sulfonylation .
- Oxindole Derivatives : Lower yields attributed to steric hindrance from the fused heterocycle .
Physicochemical and Pharmacological Properties
Biological Activity
Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate (CAS No. 1288209-78-8) is a complex organic compound featuring a piperazine ring with various substituents, including a brominated methylphenylsulfonyl group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 419.33 g/mol. The structural representation can be denoted as follows:
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The brominated methylphenylsulfonyl group is known to inhibit certain enzyme activities by binding to their active sites, while the piperazine moiety can influence receptor interactions, potentially affecting various signal transduction pathways .
Pharmacological Applications
Research indicates that this compound may be effective in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits potential antitumor effects, possibly through the inhibition of key signaling pathways involved in cancer progression .
- Anti-inflammatory Properties : The sulfonamide group may contribute to its anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing drugs targeting metabolic pathways in diseases such as cancer and diabetes.
Case Studies and Experimental Results
- Anticancer Activity : A study evaluating the cytotoxic effects of related compounds demonstrated that brominated derivatives exhibited significant inhibitory activity against cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). The presence of the bromine atom was linked to enhanced potency .
- Enzyme Interaction Studies : In vitro assays showed that this compound effectively inhibited specific proteases, suggesting its utility in therapeutic applications aimed at modulating proteolytic activities associated with various diseases.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the sulfonamide and piperazine moieties can significantly affect biological activity. For instance, variations in the bromine substitution pattern have been correlated with changes in enzyme inhibition efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.33 g/mol |
| CAS Number | 1288209-78-8 |
| Purity | 95% |
| Biological Activities | Antitumor, Anti-inflammatory |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate?
The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes reacting 5-bromo-2-methylbenzenesulfonyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at reflux). Purification via silica gel chromatography (hexane/EtOAc gradient) yields the product with ~80% efficiency. Key parameters include stoichiometric ratios (1:1.5 for sulfonyl chloride to piperazine derivative) and reaction time (1.5–4 h) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., tert-butyl resonance at δ ~1.46 ppm in H NMR) .
- Mass Spectrometry : LCMS/HRMS validates molecular weight (e.g., [M+H]+ at m/z 485.2) .
- X-ray Diffraction : Monoclinic crystal systems (space group P2₁/n) resolve 3D conformation, with lattice parameters (a = 6.1925 Å, β = 93.513°) .
Q. How is the sulfonyl group introduced into the piperazine scaffold?
Sulfonylation involves reacting a sulfonyl chloride derivative with the piperazine nitrogen under inert conditions. For example, 5-bromo-2-methylbenzenesulfonyl chloride reacts with tert-butyl piperazine-1-carboxylate in 1,4-dioxane with K₂CO₃ as a base. The reaction is monitored by TLC, and the product is isolated via ether extraction .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or solubility?
- Derivatization : Introduce substituents at the piperazine nitrogen (e.g., alkylation with cyclopentylidene groups) to modulate lipophilicity .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable aryl/heteroaryl functionalization .
- Pro-Drug Strategies : Hydrolysis of the tert-butyl carbamate under acidic conditions generates free piperazine for enhanced bioavailability .
Q. What computational methods support mechanistic studies of this compound?
- Density Functional Theory (DFT) : Models electronic interactions between the sulfonyl group and biological targets (e.g., WDR5 protein degraders) .
- Molecular Dynamics (MD) : Simulates binding kinetics in aqueous environments, validated by experimental NMR data .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in crystallographic data .
Q. How can conflicting spectroscopic or crystallographic data be resolved?
- Multi-Technique Validation : Cross-reference NMR chemical shifts with X-ray-derived torsion angles to confirm regiochemistry .
- SHELX Refinement : Iterative refinement (e.g., SHELXL) resolves disorder in crystal structures, particularly for flexible tert-butyl groups .
- Batch Reproducibility Checks : Vary reaction conditions (e.g., solvent polarity, temperature) to identify artifacts in mass spectra .
Q. What biological targets or pathways are associated with this compound?
- Enzyme Inhibition : Acts as a prolyl-hydroxylase inhibitor (IC₅₀ ~50 nM), modulating hypoxia-inducible factor (HIF) pathways .
- Protein Degradation : Serves as a precursor for proteolysis-targeting chimeras (PROTACs) targeting Bruton’s tyrosine kinase (BTK) .
- Receptor Binding : The piperazine-sulfonyl motif interacts with G-protein-coupled receptors (GPCRs), validated by radioligand assays .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in arylations .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
- Workflow Automation : Use capsule-based synthesis systems for reproducible, high-throughput production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
